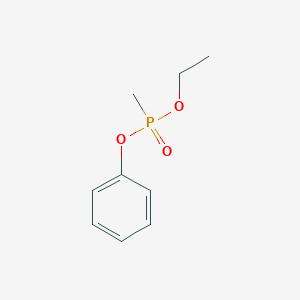
Ethyl phenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl methylphosphonate is an organophosphorus compound characterized by the presence of ethyl, phenyl, and methyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methylphosphonate . Another method involves the reaction of phenylphosphonic dichloride with ethyl alcohol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Ethyl phenyl methylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl phenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups instead of ethyl and phenyl groups.
Phenylphosphonic acid: Lacks the ethyl and methyl groups, but shares the phenyl and phosphonate moieties.
Ethyl methylphosphonate: Similar but lacks the phenyl group.
Uniqueness: Ethyl phenyl methylphosphonate is unique due to the combination of ethyl, phenyl, and methyl groups attached to the phosphonate moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
38074-88-3 |
|---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H13O3P/c1-3-11-13(2,10)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
WPGSABOEWQELIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















